The Strategic Application of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid in Modern Drug Discovery
The Strategic Application of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Pharmaceutical Design
In the landscape of contemporary drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomeric pairs of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. This reality underscores the paramount importance of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[1]
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS Number: 210048-05-8) has emerged as a valuable chiral building block for the synthesis of sophisticated molecular architectures. Its utility lies in the strategic placement of a chiral center and orthogonally protected carboxylic acid functionalities. The tert-butyl ester provides a sterically hindered protecting group that can be selectively removed under acidic conditions, while the free carboxylic acid offers a handle for further chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its application in the synthesis of novel therapeutic agents.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective utilization in multi-step synthetic campaigns. The properties of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 210048-05-8 | Internal Data |
| Molecular Formula | C₁₀H₁₈O₄ | Calculated |
| Molecular Weight | 202.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred |
| Boiling Point | Not determined | - |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred |
| Chirality | (R)-enantiomer | - |
The structural features of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid are key to its synthetic utility. The ethyl group at the C2 position introduces a specific stereocenter, while the mono-tert-butyl ester of the succinic acid backbone allows for regioselective reactions.
Asymmetric Synthesis: A Strategic Approach
Proposed Synthetic Pathway: Asymmetric Hydrogenation
The proposed synthesis commences with the Knoevenagel condensation of diethyl malonate with propionaldehyde, followed by hydrolysis and mono-esterification to yield a suitable prochiral substrate. This substrate then undergoes asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the desired stereocenter.
Caption: Proposed synthetic workflow for (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(tert-Butoxy)-2-ethylidene-4-oxobutanoic acid (Prochiral Substrate)
-
To a solution of 2-ethylidenesuccinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) is added di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-tert-butyl ester.
Step 2: Asymmetric Hydrogenation to (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
-
In a high-pressure reactor, the prochiral substrate from Step 1 (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)₂(R)-BINAP]BF₄ (0.01 eq), are dissolved in degassed methanol (20 vol).
-
The reactor is purged with hydrogen gas and then pressurized to 50-100 psi.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by chromatography to yield (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid.
Applications in Drug Development: A Chiral Intermediate for Novel Therapeutics
Chiral succinic acid derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals.[3] While specific examples detailing the use of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid are not extensively documented in publicly available literature, its structural motifs are present in several classes of therapeutic agents. Its value lies in its ability to introduce a specific stereocenter and a flexible four-carbon chain that can be further elaborated.
One potential application is in the synthesis of inhibitors of succinate dehydrogenase (SDH), an enzyme complex involved in cellular respiration. Chiral SDH inhibitors have shown promise as potent and selective antifungal agents.[4] The stereochemistry of these inhibitors is often critical for their binding affinity and biological activity.
Caption: A generalized workflow illustrating the use of the title compound in API synthesis.
The free carboxylic acid of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid can be readily coupled with various amines or alcohols to form amides or esters, respectively. Subsequent removal of the tert-butyl protecting group under acidic conditions unmasks the second carboxylic acid, allowing for further synthetic manipulations or for this functionality to be a key pharmacophoric feature in the final drug molecule.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0-12.0 | br s | 1H | COOH |
| 2.80-2.95 | m | 1H | CH(CH₂CH₃) |
| 2.50-2.70 | m | 2H | CH₂COO-tBu |
| 1.60-1.80 | m | 2H | CH₂CH₃ |
| 1.45 | s | 9H | C(CH₃)₃ |
| 0.95 | t | 3H | CH₂CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 179-181 | COOH |
| 171-173 | COO-tBu |
| 80-82 | C(CH₃)₃ |
| 40-42 | CH(CH₂CH₃) |
| 35-37 | CH₂COO-tBu |
| 28.1 | C(CH₃)₃ |
| 25-27 | CH₂CH₃ |
| 11-13 | CH₂CH₃ |
Predicted IR (neat):
| Wavenumber (cm⁻¹) | Assignment |
| 2900-3300 (broad) | O-H stretch (carboxylic acid) |
| 2970-2930 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (tert-butyl ester) |
| ~1710 | C=O stretch (carboxylic acid) |
Conclusion
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid represents a strategically designed chiral building block with significant potential in asymmetric synthesis and drug discovery. Its defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a versatile tool for the construction of complex and stereochemically rich molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase, paving the way for the development of safer and more effective medicines.
References
- Barton, M. A.; Lemieux, R. U.; Savoie, J. Y. (1973) Solid-phase synthesis of selectively protected peptides for use as building units in the solid-phase synthesis of large molecules. J. Am. Chem. Soc., 95, 4501-4506.
- One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Adv. Sci.2025, 12, 2416250.
- Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
- Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1993, 137-144.
- The market of chiral drugs. J. Pharm. Biomed. Anal.2011, 55, 694-713.
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.
-
(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid. PubChem CID 16057124. [Link]
- Process for manufacture of chiral succinic acid derivatives. U.S.
- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
- Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. J. Org. Chem.1996, 61, 6442-6455.
-
2-Amino-4-(tert-butoxy)-4-oxobutanoic acid. PubChem CID 102930. [Link]
-
Contents Generic Methods for Monomer Synthesis. The Royal Society of Chemistry. [Link]
-
4-(tert-butoxy)-4-oxobutanoic acid. PubChemLite. [Link]
-
4-(tert-Butoxy)-4-oxobutanoic acid. Oakwood Chemical. [Link]
- Enantioselective synthesis of tert-butyl tert-butanethiosulfinate catalyzed by cyclohexanone monooxygenase. Chirality2001, 13, 40-42.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth.2008, 85, 1-11.
- Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu4-DOTAGA. Org. Process Res. Dev.2016, 20, 661-671.
- Malonic acid, tert-butyl ethyl ester. Org. Synth.1963, 43, 34.
- Derivatives of 4-(methylphosphinyl)-2-oxobutanoic acid, herbicidal compositions containing them, and intermediates and methods for their production.
- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Aldrichimica Acta2007, 40, 59-69.
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chem. Sci.2017, 8, 5024-5028.
- Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccin
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020, 25, 5939.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Lett.2010, 51, 2683-2685.
Sources
- 1. ole.uff.br [ole.uff.br]
- 2. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid - Google Patents [patents.google.com]
- 3. Process for manufacture of chiral succinic acid(cas:110-15-6) derivatives [anhuisunsingchem.com]
- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
